7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of both furan and phenyl groups in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate aminoazoles with ethoxymethylidene malononitrile in the presence of pyridine. The reaction is carried out under reflux conditions for several hours . Another method involves the reaction of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-ylmethylene amines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or phenyl rings using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit protein kinases.
Mechanism of Action
The mechanism of action of 7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine primarily involves the inhibition of protein kinases, which are enzymes responsible for the phosphorylation of proteins. By inhibiting these enzymes, the compound can disrupt various cellular processes, including cell growth, differentiation, and apoptosis . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
7-(Furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both furan and phenyl groups, which enhance its biological activity and chemical stability. Compared to other similar compounds, it exhibits a broader spectrum of biological activities and has shown higher selectivity in inhibiting specific protein kinases .
Properties
IUPAC Name |
7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-2-5-12(6-3-1)13-11-18-19-14(8-9-17-16(13)19)15-7-4-10-20-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTKSERHAJQJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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